molecular formula C9H9F3O B1380851 [4-(2,2,2-Trifluoroethyl)phenyl]methanol CAS No. 1108151-49-0

[4-(2,2,2-Trifluoroethyl)phenyl]methanol

Cat. No.: B1380851
CAS No.: 1108151-49-0
M. Wt: 190.16 g/mol
InChI Key: PEJVXOLAPROZSH-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethyl)phenyl]methanol is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]methanol typically involves the reaction of 4-(2,2,2-trifluoroethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, resulting in the reduction of the aldehyde group to a primary alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form [4-(2,2,2-Trifluoroethyl)phenyl]methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-(2,2,2-Trifluoroethyl)benzaldehyde or 4-(2,2,2-Trifluoroethyl)benzoic acid.

    Reduction: [4-(2,2,2-Trifluoroethyl)phenyl]methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

[4-(2,2,2-Trifluoroethyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    [4-(2,2,2-Trifluoroethyl)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

    [4-(2,2,2-Trifluoroethyl)phenyl]acetone: Similar structure but with an acetone group instead of a methanol group.

Uniqueness

[4-(2,2,2-Trifluoroethyl)phenyl]methanol is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[4-(2,2,2-trifluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJVXOLAPROZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108151-49-0
Record name [4-(2,2,2-trifluoroethyl)phenyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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